molecular formula C14H21Cl2NO B1426413 3-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride CAS No. 1220030-29-4

3-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride

Cat. No. B1426413
M. Wt: 290.2 g/mol
InChI Key: DAHOWHDPZRGMPJ-UHFFFAOYSA-N
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Description

“3-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride” is a chemical compound that is used for pharmaceutical testing . It is a high-quality reference standard that provides accurate results .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, ionic liquids containing the (4-chloro-2-methylphenoxy)acetate anion and domiphen derived phenoxyethylammonium cation were synthesized . The obtained compounds differed in terms of the substitution of the phenoxyethylammonium group in the ring .


Molecular Structure Analysis

The molecular structure of “3-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride” is represented by the formula C14H21Cl2NO. It is a derivative of piperidine and contains a halogenated phenoxyethyl group.


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, catalytic protodeboronation of unactivated 1°, 2° and 3° alkyl pinacol boronic esters utilizing photoredox catalysis has been reported .

Scientific Research Applications

Molecular Structure and Synthesis

  • The molecular structure of compounds related to 3-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride, such as (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, has been analyzed. These compounds form H-bonded dimers in the crystal lattice, held together by C-H...π interactions and C-H...O interactions (Khan et al., 2013).

Synthesis and Characterization

  • Novel imines and thiazolidinones, including derivatives of 2-(4-chloro-3-methylphenoxy)acetohydrazide, have been synthesized and characterized for their antibacterial and antifungal activities (Fuloria et al., 2009).

Crystal and Molecular Structures

  • The molecular and crystal structures of various hydroxy derivatives of hydropyridine, which share similarities with the piperidine structure in 3-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride, have been studied. These studies focus on the influence of intramolecular and intermolecular hydrogen bonds on conformation and packing in crystals (Kuleshova & Khrustalev, 2000).

Application in Copolymerization

  • Trisubstituted ethylenes, including oxy ring-substituted phenylcyanoacrylates, have been synthesized and copolymerized with styrene. These ethylenes are similar to the piperidine structure and are characterized for their application in polymer chemistry (Zeidan et al., 2021).

Synthesis of Schiff and Mannich Bases

  • Isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones have been synthesized by reacting with formaldehyde and piperidine. This process demonstrates the utility of piperidine in the synthesis of complex organic compounds (Bekircan & Bektaş, 2008).

Synthesis of Piperidine Derivatives with Quinazoline Ring

  • Piperidine derivatives with a quinazoline ring, which share structural similarities with 3-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride, have been synthesized and tested for their potential as antihypertensive agents (Takai et al., 1986).

Biological Activities of Piperidine Derivatives

  • A study focused on the synthesis and evaluation of 2,6-diaryl-3-methyl-4-piperidone derivatives, including their analgesic, local anesthetic, and antifungal activities. This research highlights the biological potential of piperidine-based compounds (Rameshkumar et al., 2003).

Anti-Acetylcholinesterase Activity

  • 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase activity. This shows the application of piperidine derivatives in the treatment of conditions like dementia (Sugimoto et al., 1990).

properties

IUPAC Name

3-[2-(2-chloro-4-methylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO.ClH/c1-11-4-5-14(13(15)9-11)17-8-6-12-3-2-7-16-10-12;/h4-5,9,12,16H,2-3,6-8,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHOWHDPZRGMPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCC2CCCNC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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